2-(4-Aminophenyl)-2-phenylacetonitrile
Description
2-(4-Aminophenyl)-2-phenylacetonitrile is a nitrile derivative featuring two aryl groups (4-aminophenyl and phenyl) attached to a central acetonitrile backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents and heterocyclic scaffolds. Its structure allows for versatile modifications at the amino group and aryl rings, enabling exploration of structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-(4-aminophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAAICSDOCMEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4760-58-1 | |
| Record name | NSC405161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-phenylacetonitrile typically involves the reaction of 4-aminobenzonitrile with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
2-(4-Aminophenyl)-2-phenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the modification and development of new chemical entities.
Biological Activities
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it may possess antimicrobial effects, making it a candidate for further exploration in drug development targeting infections .
- Anticancer Potential : Preliminary investigations suggest that it may selectively inhibit certain cancer cell lines, indicating its potential as an anticancer agent .
Medicinal Chemistry
The compound is being explored as a precursor in the development of drugs targeting specific molecular pathways. Its ability to interact with biological targets suggests that it could play a role in the design of novel therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Rings
Modifications to the aryl rings significantly influence physicochemical properties and biological activity. Below is a comparative analysis of derivatives with substituents at different positions:
Table 1: Substituent Effects on Key Properties
Key Observations :
- However, this derivative shows lower thermal stability compared to bromo or chloro analogs .
- Halogen Substitution : Bromo and chloro derivatives (e.g., 2-(4-bromophenyl)- and 2-(2-chlorophenyl)- analogs) exhibit moderate yields (44–50%) and distinct melting points, suggesting differences in crystallinity .
- Steric Effects : Substituents at the 2-position (e.g., 2-chloro) may hinder rotational freedom, affecting binding to enzymes or receptors .
Table 2: Antitumor Activity of Selected Analogs
Insight : The acetonitrile backbone may offer improved metabolic stability over benzothiazoles, though this requires further validation.
Functional Group Modifications
Amino Group Derivatives
- 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): Used as a protecting group in peptide synthesis, demonstrating the versatility of acetonitrile derivatives in organic chemistry .
Sulfonamide and Thiazole Hybrids
- N-[(4-Benzothiazol-2-yl)phenyl]benzenesulfonamides : Hybrid structures combining acetonitrile-like aryl groups with sulfonamides show enhanced enzyme inhibition (e.g., carbonic anhydrase) .
Biological Activity
2-(4-Aminophenyl)-2-phenylacetonitrile, also known by its CAS number 4760-58-1, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminobenzonitrile with benzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate is commonly used as a base to facilitate the nucleophilic substitution reaction. The reaction is generally performed at elevated temperatures to ensure complete conversion of the starting materials into the desired product.
Biological Properties
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. It may interact with specific molecular targets involved in cancer cell proliferation and survival .
Case Studies
- Anticancer Mechanisms : A study highlighted that treatment with this compound led to significant changes in gene expression related to cancer pathways. Transcriptome analysis revealed that several genes associated with tumor growth and metastasis were downregulated following treatment, indicating a potential mechanism for its anticancer effects .
- Antimicrobial Efficacy : In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival, thereby inducing apoptosis (programmed cell death) in malignant cells . Additionally, its structural features enable it to modulate the activity of certain protein kinases, which are pivotal in cellular signaling pathways related to inflammation and cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenylethylamine | Lacks the aminophenyl group | Limited antimicrobial effects |
| 4-Aminobenzonitrile | Contains aminophenyl but not phenylacetonitrile | Moderate anticancer properties |
| Benzylamine | Lacks both aminophenyl and nitrile groups | Minimal biological activity |
The presence of both the aminophenyl and phenylacetonitrile moieties in this compound contributes to its distinct biological profile, allowing for versatile applications in medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and handling precautions for 2-(4-Aminophenyl)-2-phenylacetonitrile?
- Molecular Formula : C₈H₈N₂ (base compound) . Derivatives such as the hydrochloride salt (C₁₄H₁₃ClN₂) exhibit distinct properties, including a melting point of 229–232°C .
- Storage : Store in a dark place under inert atmosphere at room temperature to prevent degradation .
- Hazards : Classified as a 6.1 hazard (toxic) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled). Use PPE (gloves, goggles) and ensure proper ventilation .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodology :
Condensation reactions : React 4-aminobenzaldehyde with phenylacetonitrile derivatives under basic conditions.
Nucleophilic substitution : Use cyanide sources (e.g., KCN) with halogenated precursors (e.g., 2-(4-bromophenyl)-2-phenylacetonitrile).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR : Analyze ¹H/¹³C NMR for aromatic protons (δ 6.5–7.5 ppm) and nitrile group absence of protons.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 132.16 (base compound) ; fragmentation patterns aid in distinguishing isomers .
- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the stability of this compound vary under different reaction conditions?
- Thermal Stability : Decomposes above 200°C; monitor via TGA/DSC.
- Light Sensitivity : Degrades under UV exposure; store in amber vials .
- Solubility : Insoluble in water; soluble in DMSO or DMF. Optimize reaction solvents to avoid precipitation .
Q. What role does this compound play in synthesizing heterocyclic systems?
- Mechanistic Insight : The nitrile group acts as a precursor for:
Tetrazole formation : React with NaN₃ under acidic conditions.
Oxazole/imidazole synthesis : Cyclize with aldehydes or amines via [3+2] cycloadditions .
Q. How can researchers resolve contradictions in spectral data for derivatives?
- Example : The hydrochloride salt (C₁₄H₁₃ClN₂) shows a molecular weight discrepancy (244.72 vs. 132.16 for the base compound). Validate via:
High-Resolution MS : Confirm exact mass (e.g., 244.077 for the hydrochloride ).
X-ray Crystallography : Resolve structural ambiguities in polymorphic forms .
Q. What advanced chromatographic techniques are suitable for analyzing degradation products?
- Online AMD-FDIC-MS : Couples thin-layer chromatography with MS for real-time degradation profiling .
- UPLC-QTOF : Achieve high-resolution separation and identify minor impurities using collision-induced dissociation (CID) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
